molecular formula C₁₀H₈D₅NO B1155499 N-Ethyl-m-toluamide-d5

N-Ethyl-m-toluamide-d5

Cat. No.: B1155499
M. Wt: 168.25
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-m-toluamide-d5, also known as this compound, is a deuterated compound primarily used as a high-quality analytical standard in research and development . This compound is the isotopically labeled analog of N-Ethyl-m-toluamide, which is a metabolite of the common insect repellent DEET (N,N-Diethyl-m-toluamide) . Its primary research application lies in Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) methods, where it serves as a critical internal standard for the accurate quantification and pharmacokinetic study of its non-deuterated counterpart in various biological matrices . The incorporation of five deuterium atoms provides a distinct mass difference that is essential for reliable tracking and differentiation during mass spectrometric analysis. By utilizing this deuterated standard, researchers can achieve greater precision in drug metabolism and disposition studies, particularly in investigating the environmental or biological fate of DEET and its metabolites . As a certified reference material, it is vital for ensuring data accuracy and reproducibility in analytical workflows. This product is intended for research purposes as an analytical standard and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption. Please refer to the relevant Material Safety Data Sheet (MSDS) for complete safety information and handling instructions .

Properties

Molecular Formula

C₁₀H₈D₅NO

Molecular Weight

168.25

Synonyms

N-Ethyl-3-methylbenzamide-d5

Origin of Product

United States

Synthetic Methodologies and Deuterium Incorporation Strategies for N Ethyl M Toluamide D5

Chemical Pathways for N-Ethyl-m-toluamide-d5 Synthesis

The primary route for the synthesis of this compound is analogous to the well-established synthesis of its non-deuterated counterpart, DEET. This involves the formation of an amide bond between an activated derivative of m-toluic acid and a deuterated form of diethylamine.

Utilization of m-Toluic Acid and Deuterated Diethylamine Precursors

The synthesis commences with two key precursors: m-toluic acid and diethylamine-d5. The deuterium (B1214612) atoms are incorporated into the final molecule through the use of the deuterated amine.

The general reaction is as follows:

m-Toluic acid is first converted to a more reactive acyl derivative.

This activated intermediate then undergoes nucleophilic acyl substitution with diethylamine-d5 to yield this compound.

The reaction of an acyl chloride with an amine is a very general method for forming amides. wakefieldchemistryconsulting.com Typically, two equivalents of the amine are used, with one equivalent acting as a nucleophile and the second acting as a base to neutralize the hydrochloric acid (HCl) byproduct, forming diethylamine hydrochloride. miracosta.edu

Role of Activating Agents (e.g., Thionyl Chloride, Oxalyl Chloride, 1,1'-Carbonyldiimidazole)

To facilitate the amidation, the carboxylic acid group of m-toluic acid must be activated to a more electrophilic species. This is because a direct reaction between a carboxylic acid and an amine is generally slow and results in an acid-base reaction to form a salt. Several activating agents can be employed for this purpose.

Thionyl Chloride (SOCl₂):

Thionyl chloride is a commonly used reagent for converting carboxylic acids to acyl chlorides. organic-chemistry.orgresearchgate.net The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group, leading to the formation of m-toluoyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. organic-chemistry.org

Oxalyl Chloride ((COCl)₂):

Oxalyl chloride is another effective reagent for the preparation of acyl chlorides from carboxylic acids. It is often used with a catalytic amount of dimethylformamide (DMF). Similar to thionyl chloride, the byproducts of the reaction with oxalyl chloride (carbon dioxide, carbon monoxide, and HCl) are gaseous and easily removed.

1,1'-Carbonyldiimidazole (CDI):

CDI is a milder activating agent that converts carboxylic acids into N-acylimidazoles. neulandlabs.com This intermediate is highly reactive towards amines and provides a convenient one-pot method for amide synthesis. neulandlabs.comclearsynth.com The byproducts of the reaction are imidazole and carbon dioxide, which are generally easy to remove. neulandlabs.com This method is often preferred when sensitive functional groups are present in the molecule.

Activating AgentIntermediateKey AdvantagesByproducts
Thionyl Chloride (SOCl₂)m-Toluoyl chlorideCost-effective, gaseous byproductsSO₂, HCl
Oxalyl Chloride ((COCl)₂)m-Toluoyl chlorideGaseous byproducts, often used with a catalystCO, CO₂, HCl
1,1'-Carbonyldiimidazole (CDI)N-(m-Toluoyl)imidazoleMild reaction conditions, one-pot procedureImidazole, CO₂

Optimization of Reaction Conditions and Yield for Deuterium Enrichment

To ensure a high level of deuterium incorporation and maximize the yield of this compound, several reaction parameters need to be carefully controlled.

Purity of Deuterated Precursor: The isotopic purity of the starting diethylamine-d5 is paramount. Any presence of non-deuterated diethylamine will result in a mixture of isotopologues in the final product.

Stoichiometry: The molar ratio of the reactants can influence the reaction yield. For instance, in the synthesis of DEET using thionyl chloride, optimizing the molar ratio of m-toluic acid to thionyl chloride and diethylamine has been shown to achieve yields of up to 98%. researchgate.net

Temperature: The reaction temperature needs to be controlled to prevent side reactions and ensure the stability of the deuterated compound. The formation of m-toluoyl chloride from m-toluic acid and thionyl chloride is typically performed at elevated temperatures (e.g., 90°C), while the subsequent amidation is often carried out at a lower temperature (e.g., 28-30°C). researchgate.net

Solvent: The choice of solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction. Dichloromethane is a commonly used solvent for this type of amidation. researchgate.net

Purification: After the reaction, the product needs to be purified to remove any unreacted starting materials, byproducts, and non-deuterated impurities. This is typically achieved through extraction and washing steps. miracosta.edu

Characterization of Isotopic Purity and Structural Integrity of this compound

The characterization of this compound is essential to confirm its chemical structure and determine the level of deuterium incorporation.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic purity of a labeled compound. researchgate.net By comparing the mass-to-charge ratio (m/z) of the deuterated compound with its non-deuterated analog, the number of incorporated deuterium atoms can be confirmed. For this compound, a molecular weight increase of 5 atomic mass units compared to the non-deuterated version would be expected. The relative intensities of the isotopic peaks can be used to calculate the percentage of isotopic enrichment. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is used to confirm the structural integrity of the molecule and the position of the deuterium atoms.

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the ethyl groups would be absent or significantly reduced in intensity, confirming the successful incorporation of deuterium at these positions. The remaining signals for the aromatic and methyl protons can be compared to the spectrum of non-deuterated DEET to ensure the rest of the structure is intact. researchgate.netchemicalbook.comodinity.com

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei and confirm their location within the molecule.

TechniqueInformation ObtainedExpected Observation for this compound
Mass Spectrometry (MS)Molecular weight and isotopic enrichmentMolecular ion peak at m/z corresponding to C₁₂H₁₂D₅NO
¹H NMRPresence and environment of protonsAbsence or significant reduction of signals for the ethyl group protons
¹³C NMRCarbon skeleton of the moleculeSignals corresponding to the carbon atoms of the tolyl and carbonyl groups
²H NMRPresence and environment of deuteriumSignals corresponding to the deuterium atoms on the ethyl group

Scale-Up and Industrial Feasibility of Deuterated Compound Synthesis

The transition from laboratory-scale synthesis to industrial production of deuterated compounds like this compound presents several challenges and considerations.

Process Optimization: The reaction conditions must be rigorously optimized to maximize yield and minimize waste, which is even more critical when using expensive starting materials. researchgate.net One-pot procedures are often favored to reduce handling losses and improve efficiency. researchgate.net

Equipment and Infrastructure: The industrial synthesis of deuterated compounds requires specialized equipment and facilities to handle the valuable deuterated materials and to ensure the process is safe and contained.

Quality Control: Stringent quality control measures are necessary to ensure the isotopic purity and chemical identity of the final product. This includes in-process controls and final product testing using techniques like HRMS and NMR. researchgate.net

Regulatory Considerations: The production of deuterated compounds for use as analytical standards or in pharmaceutical applications is subject to regulatory oversight. digitellinc.com Documentation of the synthetic process, characterization data, and purity analysis is required. digitellinc.com

The industrial synthesis of the non-deuterated DEET is a well-established and economically feasible process. google.com While the fundamental chemistry for this compound is similar, the economic feasibility is heavily dependent on the cost of the deuterated precursor and the market demand for the labeled compound. youtube.com

Advanced Analytical Applications of N Ethyl M Toluamide D5 As an Internal Standard

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard, such as N-Ethyl-m-toluamide-d5, to a sample. Because the labeled standard is chemically identical to the analyte of interest, it behaves similarly during sample preparation, extraction, and analysis. This co-elution and co-ionization allows for the correction of any analyte loss that may occur during these steps, leading to highly accurate and precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

This compound is frequently employed as an internal standard in GC-MS/MS methods for the determination of DEET and its metabolites in biological samples like plasma and urine. cdc.govnih.gov In these applications, the deuterated standard is added to the sample prior to extraction, typically using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). cdc.gov The extracts are then analyzed by GC-MS/MS, where the distinct mass-to-charge ratios of the native analyte and the deuterated standard allow for their simultaneous detection and quantification. This approach has been successfully used to achieve low limits of detection, often in the nanogram per milliliter (ng/mL) range, which is essential for pharmacokinetic and exposure assessment studies. nih.gov

A study detailing the simultaneous determination of DEET and permethrin (B1679614) in human plasma utilized a GC-MS method with a deuterated internal standard to achieve a limit of quantification of 1 ng/mL for DEET. nih.govscispace.com The method demonstrated good recovery (over 80%) and precision, with intraday and interday variations being within acceptable limits. nih.govscispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has emerged as a preferred method for analyzing DEET and its metabolites due to its high sensitivity and specificity, particularly for polar compounds that are not easily analyzed by GC. This compound serves as an excellent internal standard in these methods. For instance, a fast on-line SPE-LC-MS/MS method was developed for the simultaneous quantification of DEET and two of its oxidative metabolites in human urine. nih.govnih.gov This method utilized deuterium-substituted internal standards, including a deuterated analog of N-Ethyl-m-toluamide, to achieve limits of detection ranging from 0.1 to 1.0 ng/mL. nih.govnih.gov The use of the internal standard ensured high accuracy (90.4-104.9%) and precision (5.5-13.1% RSD). nih.gov

Another LC-MS/MS method for the quantification of DEET and neonicotinoid pesticide biomarkers in human urine also employed deuterated internal standards to achieve low limits of detection (0.01 to 0.1 µg/L) and high accuracy (91 to 116%). nih.gov

Role in Mitigating Matrix Effects in Complex Samples

Biological and environmental samples are often complex matrices containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer. This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects. nih.gov Because the internal standard has the same physicochemical properties as the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized, leading to more accurate and reliable results. This is particularly critical when analyzing diverse and complex samples such as urine, plasma, and surface water. nih.govnih.govnih.gov

Method Validation and Quality Control in Environmental and Biological Matrices

The use of this compound as an internal standard is fundamental to the validation of analytical methods and ensures the quality and reliability of the data generated.

Precision, Accuracy, and Limit of Detection Enhancement

Method validation according to established guidelines requires the assessment of parameters such as precision, accuracy, and the limit of detection (LOD). The incorporation of this compound significantly improves these parameters.

Precision: By correcting for variations in sample preparation and instrument response, the internal standard reduces the variability of the measurements, leading to better precision, often demonstrated by low relative standard deviations (RSD). nih.govnih.gov

Accuracy: The ability of the internal standard to compensate for analyte loss and matrix effects ensures that the measured concentration is very close to the true concentration, thereby improving accuracy. nih.gov

Limit of Detection (LOD): By improving the signal-to-noise ratio and reducing background interference, the use of an internal standard can help to lower the limit of detection, allowing for the quantification of trace levels of DEET and its metabolites. nih.gov

Analytical MethodMatrixAnalyte(s)Internal StandardLOD/LOQAccuracy (% Recovery)Precision (%RSD)Reference
GC-MSHuman PlasmaDEET, Permethrin(2)H(10)-phenanthrene1 ng/mL (LOQ)92 ± 81.3-8 (intraday) nih.gov
LC-MS/MSHuman UrineDEET, MetabolitesDeuterated Analogs0.1-1.0 ng/mL (LOD)90.4-104.95.5-13.1 nih.gov
LC-MS/MSHuman UrineDEET, NeonicotinoidsDeuterated Analogs0.01-0.1 µg/L (LOD)91-1163.7-10 nih.gov

Ensuring Reproducibility and Legal Defensibility of Analytical Results

For analytical data to be considered reliable and legally defensible, the method must be reproducible. The use of an internal standard like this compound is a cornerstone of robust analytical methods. It ensures that results are consistent across different batches of samples, different analysts, and even different laboratories. This high level of reproducibility is essential for regulatory monitoring, clinical studies, and forensic investigations where the accuracy and reliability of the data are paramount. The use of validated methods with appropriate internal standards provides a strong basis for the legal defensibility of analytical findings. nih.gov

Quantification of N-Ethyl-m-toluamide and its Metabolites in Diverse Sample Types

The use of this compound is integral to methods employing isotope dilution High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netnih.gov These methods provide the high sensitivity and selectivity required to detect trace levels of DEET and its metabolic byproducts in challenging sample types.

Environmental Samples (e.g., Water, Soil, Air)

This compound is particularly valuable for environmental monitoring, where DEET is a common contaminant found in various aquatic systems due to its widespread use and subsequent runoff from skin and clothing into wastewater. ingenieria-analitica.comcdc.gov Analytical methods validated with deuterated standards allow for the accurate measurement of DEET concentrations, which is essential for assessing its environmental fate and persistence. researchgate.net

Research has predominantly focused on aqueous matrices, including surface water, river water, and wastewater treatment plant (WWTP) effluents. researchgate.netcdc.gov Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for this purpose. cdc.gov For instance, a method using solid-phase enrichment followed by GC-MS in single ion monitoring mode achieved limits of quantification (LOQs) of 0.03 µg/L in surface water and 0.1 µg/L in WWTP effluent. nih.govcdc.gov Another GC-MS method reported a detection level of 0.02 µg/L for DEET in whole surface water. nih.govcdc.gov Studies of river water have detected DEET concentrations ranging from 18.55 to 334.71 ng/L, highlighting the sensitivity of modern analytical approaches. researchgate.net

While data on soil and air samples are less common in published literature, GC-MS methods have been used to analyze aerosol samples for DEET content. cdc.gov The principles of isotope dilution with this compound would be directly applicable to ensure accuracy in these matrices as well.

Table 1. Analytical Parameters for DEET Quantification in Environmental Water Samples Using Mass Spectrometry
Sample MatrixAnalytical MethodLimit of Quantification (LOQ) / Detection LevelReference
Surface WaterGC-MS0.03 µg/L (LOQ) nih.govcdc.gov
Wastewater Treatment Plant (WWTP) EffluentGC-MS0.1 µg/L (LOQ) nih.govcdc.gov
Whole Surface WaterGC-MS0.02 µg/L (Detection Level) nih.govcdc.gov
River Water(Not Specified)18.55-334.71 ng/L (Detected Concentration Range) researchgate.net

Biological Samples (e.g., Urine, Plasma, Tissue Extracts from Non-Human Systems)

In toxicological and pharmacokinetic studies involving non-human systems, this compound is essential for the accurate quantification of DEET and its metabolites. The use of a deuterated internal standard corrects for matrix effects and variations in extraction efficiency, which is particularly important in complex biological samples like plasma, urine, and tissue extracts. nih.govnih.gov

Several analytical methods have been developed for animal models. An HPLC method with UV detection was established for the simultaneous detection of DEET and its metabolites in rat plasma and urine, with detection limits ranging from 20 to 150 ng/mL. cdc.gov Another study using solid-phase extraction (SPE) and reverse-phase liquid chromatography (LC) with UV detection quantified DEET in dog plasma. nih.govcdc.gov This method demonstrated high performance, with a limit of quantification of 15 ng/mL, excellent recovery rates, and high precision. nih.govcdc.gov Pharmacokinetic studies in rats have shown that DEET is extensively metabolized, with the parent compound often below the detection limit in urine samples following administration. epa.gov The primary metabolites identified are formed through the oxidation of the methyl group on the aromatic ring and N-dealkylation of an ethyl group. epa.gov

Table 2. Analytical Parameters for DEET Quantification in Non-Human Biological Samples
Sample MatrixOrganismAnalytical MethodParameterValueReference
Plasma and UrineRatHPLC-UVLimit of Detection (LOD)20-150 ng/mL cdc.gov
PlasmaDogSPE-LC-UVLimit of Quantification (LOQ)15 ng/mL nih.govcdc.gov
Recovery96.9–100.2% nih.govcdc.gov
Accuracy Range1.5–5.1% cdc.gov
Precision2.6–11.1% cdc.gov

Food and Consumer Product Residue Analysis

The analysis of residues in food and consumer products is another critical application for this compound. While there are no allowable food uses for DEET, residue analysis may be necessary for quality control or to investigate contamination. epa.gov Liquid chromatography-mass spectrometry (LC-MS) is a preferred technique for testing insect repellent residues in food commodities, where deuterated standards like DEET-d10 (a variant of deuterated DEET) are considered ideal internal standards to ensure reliable and accurate results. fishersci.es

The primary application in this category is the quality control of consumer products, such as commercial insect repellent formulations. researchgate.netresearchgate.net Validated high-performance liquid chromatography (HPLC) methods are used to assay the concentration of DEET in lotions, gels, and solutions. researchgate.net One such method demonstrated linearity over a concentration range of 15-75 µg/mL with high precision (RSD of 0.77% for intra-day and 1.31% for inter-day) and excellent recovery. researchgate.net Another study utilized high-performance thin-layer chromatography (HPTLC) for the simultaneous quantification of DEET and other components in repellent formulations. researchgate.net The use of this compound in these analyses ensures that the stated concentration of the active ingredient on the product label is accurate.

Table 3. Analytical Parameters for DEET Quantification in Consumer Products
Sample MatrixAnalytical MethodParameterValueReference
Repellent SolutionsHPLCLinearity Range15-75 µg/mL researchgate.net
Intra-day Precision (RSD)0.77% researchgate.net
Inter-day Precision (RSD)1.31% researchgate.net
Recovery100.2-102.0% researchgate.net

Mechanistic Elucidation of Biotransformation Pathways Using N Ethyl M Toluamide D5 As a Tracer

In Vitro Metabolic Studies with Liver Microsomes (e.g., Rat, Mouse)

In vitro studies using liver microsomes from various species, including humans, rats, and mice, are fundamental for understanding the initial steps of metabolism. nih.govresearchgate.net These preparations contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (P450) superfamily. researchgate.net

Investigations with rat, mouse, and human liver microsomes have consistently identified two primary metabolic pathways for DEET: ring methyl oxidation and N-deethylation. nih.govresearchgate.net

Ring Methyl Oxidation: This pathway involves the oxidation of the methyl group on the aromatic ring, leading to the formation of N,N-diethyl-m-hydroxymethylbenzamide. nih.govnih.gov This primary alcohol metabolite can be further oxidized to an aldehyde (N,N-diethyl-m-formylbenzamide) and subsequently to a carboxylic acid, 3-(diethylcarbamoyl)benzoic acid. nih.gov

N-Dealkylation: This process involves the removal of one of the N-ethyl groups, resulting in the formation of N-ethyl-m-toluamide. nih.govmdpi.com This is a common metabolic route for compounds containing N,N-dialkylamino moieties. mdpi.com

Studies using rat liver microsomes demonstrated that at low DEET concentrations, ring methyl oxidation is the favored pathway, while at higher, saturating concentrations, both methyl oxidation and N-deethylation occur at similar rates. nih.gov

Table 1: Key Metabolites of DEET in Liver Microsome Studies

Pathway Metabolite Name
Ring Methyl Oxidation N,N-diethyl-m-hydroxymethylbenzamide
N,N-diethyl-m-formylbenzamide
3-(diethylcarbamoyl)benzoic acid

The biotransformation of DEET is mediated by the Cytochrome P450 (P450) mixed-function oxidase system. nih.govresearchgate.net Specific P450 isoforms have been identified as being responsible for the primary metabolic pathways. Studies with a panel of 15 cDNA-expressed human P450 enzymes revealed distinct specificities for each route. nih.govresearchgate.net

Metabolism to N,N-diethyl-m-hydroxymethylbenzamide (Ring Oxidation): The enzymes CYP1A2, CYP2B6, CYP2D6, and CYP2E1 were found to catalyze this reaction. nih.govresearchgate.net Among these, CYP2B6 is considered the principal enzyme involved in the formation of this major metabolite. nih.govresearchgate.net

Metabolism to N-ethyl-m-toluamide (N-Dealkylation): The isoforms CYP2A6, CYP2C19, CYP3A4, and CYP3A5 were shown to produce the N-deethylated product. nih.govresearchgate.net CYP2C19 exhibited the highest activity for this transformation. nih.govresearchgate.net

These findings indicate that individuals with higher expression levels of CYP2B6, CYP3A4, CYP2C19, and CYP2A6 have a greater capacity to metabolize DEET. nih.gov

Table 2: Human Cytochrome P450 Isoforms in DEET Metabolism

P450 Isoform Primary Metabolite Produced Metabolic Pathway
CYP2B6 N,N-diethyl-m-hydroxymethylbenzamide Ring Methyl Oxidation
CYP1A2 N,N-diethyl-m-hydroxymethylbenzamide Ring Methyl Oxidation
CYP2D6 N,N-diethyl-m-hydroxymethylbenzamide Ring Methyl Oxidation
CYP2E1 N,N-diethyl-m-hydroxymethylbenzamide Ring Methyl Oxidation
CYP2C19 N-ethyl-m-toluamide N-Dealkylation
CYP2A6 N-ethyl-m-toluamide N-Dealkylation
CYP3A4 N-ethyl-m-toluamide N-Dealkylation
CYP3A5 N-ethyl-m-toluamide N-Dealkylation

Principal isoforms are shown in bold.

Microbial Degradation and Biotransformation in Environmental Systems

The widespread use of DEET has led to its detection in various environmental compartments, prompting research into its microbial degradation. nih.gov

A bacterial strain, Pseudomonas putida DTB, isolated from activated sludge, has been shown to utilize DEET as its sole source of carbon. nih.govnih.gov The degradation pathway in this bacterium is fundamentally different from that observed in mammalian systems. nih.gov

P. putida DTB initiates the breakdown of DEET by hydrolyzing the amide bond. nih.govresearchgate.net This reaction is catalyzed by a specific enzyme, DEET hydrolase, encoded by the dthA gene. nih.gov The hydrolysis yields two products: 3-methylbenzoate and diethylamine. nih.govethz.ch The 3-methylbenzoate is further metabolized via 3-methylcatechol and subsequent meta-ring cleavage, ultimately entering the Krebs cycle. nih.gov

Table 3: DEET Degradation Pathway by Pseudomonas putida DTB

Step Reaction Enzyme Products
1 Amide Bond Hydrolysis DEET Hydrolase (dthA) 3-methylbenzoate + Diethylamine

Several fungal species have also been demonstrated to biotransform DEET. nih.govresearchgate.net Studies involving fungi such as Cunninghamella elegans and Mucor ramannianus revealed metabolic pathways involving N-oxidation and N-deethylation, which bear some resemblance to the mammalian N-dealkylation pathway. nih.govnih.gov

The primary metabolites identified from the incubation of DEET with these fungi include:

N,N-diethyl-m-toluamide-N-oxide: Formed through the oxidation of the tertiary nitrogen atom. nih.govresearchgate.net

N-ethyl-m-toluamide: The same N-deethylated product observed in liver microsome studies. nih.gov

N-ethyl-m-toluamide-N-oxide: A product of both N-deethylation and N-oxidation. nih.gov

Cunninghamella elegans was capable of producing all three metabolites, whereas Mucor ramannianus produced N,N-diethyl-m-toluamide-N-oxide and N-ethyl-m-toluamide. nih.gov

Table 4: Fungal Metabolites of DEET

Fungal Species Metabolite Identified
Cunninghamella elegans N,N-diethyl-m-toluamide-N-oxide
N-ethyl-m-toluamide
N-ethyl-m-toluamide-N-oxide
Mucor ramannianus N,N-diethyl-m-toluamide-N-oxide

Isotopic Effects and Kinetic Isotope Effects in Biotransformation Processes

The use of deuterated tracers like N-Ethyl-m-toluamide-d5 is essential for studying kinetic isotope effects (KIEs). wikipedia.org A KIE is a change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org For deuterium (B1214612), this is typically expressed as the ratio of the reaction rate for the light isotopologue (containing hydrogen, kH) to that of the heavy one (containing deuterium, kD), or kH/kD. wikipedia.org

In the context of DEET metabolism, a primary deuterium KIE would be expected if the cleavage of a C-D bond on the deuterated ethyl group is part of the rate-determining step of the N-dealkylation reaction. youtube.com The P450-catalyzed N-dealkylation proceeds via hydrogen atom abstraction from the carbon adjacent to the nitrogen, a step that would be sensitive to isotopic substitution. mdpi.comnih.gov

Environmental Fate and Transport Investigations Employing N Ethyl M Toluamide D5

Degradation Kinetics and Pathways in Aquatic Environments

Isotopically labeled standards like N-Ethyl-m-toluamide-d5 are indispensable for investigating the degradation kinetics and transformation pathways of DEET in aquatic systems. By spiking environmental samples with a known concentration of the labeled compound, researchers can accurately measure the disappearance of the parent compound and identify transformation products, correcting for losses during sample preparation and analysis.

Abiotic hydrolysis is generally not considered a major degradation pathway for DEET in aquatic environments under typical environmental conditions. However, the stability of the amide bond can be influenced by pH. Studies investigating the potential for hydrolysis under various pH conditions utilize this compound to precisely track the concentration of the parent compound over time. Research has indicated that degradation of DEET is more favored under alkaline conditions. In such studies, the labeled compound is added to buffered water solutions, and its concentration is monitored, allowing for the calculation of hydrolysis rate constants at different pH levels. While abiotic hydrolysis is slow, the initial step in the biodegradation of DEET by certain bacteria, such as Pseudomonas putida, involves enzymatic hydrolysis of the amide bond to produce 3-methylbenzoic acid and diethylamine.

Photodegradation in sunlit surface waters is a more significant abiotic degradation pathway for DEET. This compound is employed in laboratory and field studies to determine the kinetics and mechanisms of these photochemical transformations. Under UV illumination, the degradation of DEET has been shown to follow pseudo-first-order kinetics.

The primary mechanism for photo-oxidation in the environment involves reaction with photochemically produced hydroxyl radicals (•OH). The absolute reaction rate constant for DEET with the hydroxyl radical has been determined, providing crucial data for environmental fate models. Photosensitized processes, involving substances like titanium dioxide (TiO₂), can also significantly accelerate the degradation of DEET, leading to complete mineralization. In these studies, this compound allows for the unambiguous identification and quantification of numerous transformation products through techniques like high-resolution mass spectrometry. The main initial transformation pathways include mono- and polyhydroxylation, oxidation of alcohol groups, and cleavage of the alkyl chains.

Reaction Rate Constants for DEET with Radical Species
Radical SpeciesRate Constant (M⁻¹ s⁻¹)Reference
Hydroxyl Radical (•OH)(4.95 ± 0.18) x 10⁹
Hydrated Electron (eₐq⁻)(1.34 ± 0.04) x 10⁹

Soil Mobility and Sorption Dynamics using Labeled Analogs

Understanding the movement and partitioning of DEET in soil and sediment is crucial for assessing its potential to leach into groundwater. This compound is used as a tracer in soil column and batch sorption experiments to quantify these dynamics. Based on its physicochemical properties, DEET is expected to have moderate mobility in the soil column.

In these experiments, soil samples are spiked with a solution containing both DEET and DEET-d5. The subsequent analysis of the aqueous and solid phases allows for the determination of soil-water distribution coefficients (Kd) and soil organic carbon-water (B12546825) partitioning coefficients (Koc). The use of the labeled analog ensures accurate measurements by accounting for any degradation or irreversible binding that may occur during the experiment. While DEET generally tends to adhere to soils, its mobility can vary depending on the specific properties of the soil.

Tracking Environmental Presence and Persistence of N-Ethyl-m-toluamide and its Deuterated Analogs

Due to its widespread use, DEET is frequently detected in the aquatic environment, including streams, surface water, groundwater, and wastewater treatment plant effluents. This compound is essential for the accurate quantification of DEET in these environmental compartments. It is widely used as a surrogate or internal standard in analytical methods, most notably isotope dilution mass spectrometry.

Advanced Spectroscopic and Chemical Physics Applications of N Ethyl M Toluamide D5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

The replacement of the five aromatic protons in N-Ethyl-m-toluamide with deuterium (B1214612) atoms has profound and informative effects on its Nuclear Magnetic Resonance (NMR) spectra. These changes are instrumental in detailed structural analysis and in tracking the molecule's transformations during chemical reactions.

In ¹H NMR spectroscopy, the most apparent consequence of deuteration on the aromatic ring is the disappearance of signals corresponding to the aromatic protons. This spectral simplification of the aromatic region can be highly advantageous in complex reaction mixtures, as it eliminates overlapping signals and allows for clearer observation of the remaining protonated parts of the molecule, such as the N-ethyl group.

In ¹³C NMR spectroscopy, the carbons directly bonded to deuterium (C-D) exhibit distinct changes. The resonance signals of these carbons are typically triplets due to scalar coupling with deuterium, which has a nuclear spin of 1. Furthermore, the resonance frequencies of these carbons experience an isotopic shift, typically a small upfield shift, due to the different vibrational energy levels of the C-D bond compared to the C-H bond. Longer-range isotope effects can also be observed on other carbon atoms in the molecule, providing further structural information.

NucleusExpected Chemical Shift (ppm) - UnlabeledExpected Observation in d5-labeledRemarks
Aromatic Protons~7.0-7.3AbsentSignals for aromatic C-H protons are eliminated due to deuteration.
Aromatic Carbons~120-140Present with isotopic shifts and C-D couplingCarbons directly attached to deuterium will show triplet multiplicity and a slight upfield shift.
N-CH₂~3.4Present (quartet)The signal from the ethyl group remains, largely unaffected in its primary characteristics.
CH₃ (ethyl)~1.2Present (triplet)The signal from the ethyl group remains, largely unaffected in its primary characteristics.
CH₃ (ring)~2.3Present (singlet)The signal from the methyl group on the ring remains.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Isotopic Shifts

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly sensitive to isotopic substitution. The increased mass of deuterium compared to hydrogen leads to a predictable decrease in the vibrational frequencies of bonds involving this isotope. This phenomenon, known as the isotopic shift, is a powerful tool for assigning vibrational modes and studying intermolecular interactions.

In the IR and Raman spectra of N-Ethyl-m-toluamide-d5, the characteristic C-H stretching vibrations of the aromatic ring, typically found in the 3000-3100 cm⁻¹ region, will be absent. Instead, new bands corresponding to C-D stretching vibrations will appear at lower frequencies, generally in the 2200-2300 cm⁻¹ range. Similarly, the aromatic C-H bending vibrations, which appear in the fingerprint region of the spectrum, will be replaced by C-D bending modes at lower wavenumbers.

By comparing the vibrational spectra of the deuterated and non-deuterated compounds, a detailed and unambiguous assignment of the vibrational modes associated with the aromatic ring can be achieved. These assignments are crucial for understanding the molecule's force field and how it is affected by its environment and chemical transformations.

Vibrational ModeExpected Frequency Range (cm⁻¹) - Unlabeled (C-H)Expected Frequency Range (cm⁻¹) - d5-labeled (C-D)Isotopic Shift (Approximate Ratio νH/νD)
Aromatic C-H/C-D Stretch3000 - 31002200 - 2300~1.35
Aromatic C-H/C-D In-Plane Bend1000 - 1300750 - 950~1.3
Aromatic C-H/C-D Out-of-Plane Bend650 - 1000500 - 750~1.3

Applications in Reaction Kinetics and Mechanism Elucidation (beyond biotransformation)

The use of this compound is particularly valuable in the study of reaction kinetics and the elucidation of reaction mechanisms through the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. Since the C-D bond is stronger and has a lower zero-point energy than the C-H bond, reactions that involve the breaking of this bond in the rate-determining step will proceed more slowly for the deuterated compound.

By measuring and comparing the reaction rates of N-Ethyl-m-toluamide and its d5-labeled counterpart, researchers can determine whether the cleavage of an aromatic C-H bond is involved in the rate-limiting step of a particular reaction. For example, in electrophilic aromatic substitution reactions, a significant primary KIE (kH/kD > 1) would indicate that the breaking of the C-H bond at the site of substitution is part of the rate-determining step. Conversely, the absence of a significant KIE would suggest that the formation of the intermediate is the rate-limiting step.

This technique provides crucial mechanistic insights that are often difficult to obtain through other means, allowing for a more complete understanding of the reaction pathway.

Reaction TypeHypothetical kH/kD ValueMechanistic Interpretation
Electrophilic Aromatic Substitution (C-H bond cleavage is rate-determining)~4-7Indicates a primary kinetic isotope effect; C-H bond breaking is involved in the slowest step of the reaction.
Electrophilic Aromatic Substitution (Formation of intermediate is rate-determining)~1No significant primary kinetic isotope effect; C-H bond breaking occurs in a fast step after the rate-determining step.
Oxidative Addition at a C-H bond>1Can provide information about the transition state geometry of the C-H activation step.

Future Research Directions and Methodological Advancements for N Ethyl M Toluamide D5

Development of Novel Isotopic Labeling Strategies

The synthesis of N-Ethyl-m-toluamide-d5 typically involves the incorporation of five deuterium (B1214612) atoms on the N-ethyl group. Standard synthetic routes for DEET involve the conversion of m-toluic acid to its more reactive acyl chloride derivative, which is then reacted with diethylamine. miracosta.eduresearchgate.net

Future strategies in isotopic labeling may focus on several key areas to enhance the utility and accessibility of this compound and other deuterated analogues:

Site-Specific Labeling: Developing methods to introduce deuterium at other specific positions on the molecule, such as the aromatic ring or the methyl group. This could provide more detailed insights into metabolic pathways and degradation mechanisms, as different positions may be more or less susceptible to enzymatic or environmental breakdown.

Increased Isotopic Purity: Refining synthesis and purification techniques to achieve higher isotopic purity is crucial for its role as an internal standard. This minimizes interference from unlabeled or partially labeled molecules, leading to more accurate quantification. clearsynth.com

These advancements will not only improve the quality of the internal standard but also make it more accessible for a wider range of research and monitoring applications.

Integration with High-Resolution Mass Spectrometry and Multi-Omics Approaches

This compound is invaluable in quantitative analysis using mass spectrometry (MS), particularly with high-resolution instruments. clearsynth.com When paired with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it serves as an ideal internal standard. clearsynth.comnih.gov Because it is chemically identical to the analyte (DEET) but has a different mass, it co-elutes and experiences similar ionization and matrix effects, allowing for precise correction and quantification. clearsynth.comnih.gov

The integration of this compound with advanced analytical platforms is a key area of future development:

High-Resolution Mass Spectrometry (HRMS): The use of this compound in HRMS methods, such as those employing Orbitrap or time-of-flight (TOF) analyzers, allows for highly selective and sensitive detection of DEET and its metabolites in complex biological and environmental samples. cdc.govnih.gov This is critical for detecting trace levels of the contaminant.

Multi-Omics Approaches: In metabolomics, proteomics, and other "omics" fields, accurate quantification of small molecules is essential. nih.govnih.gov this compound can be used as an internal standard in targeted metabolomics studies to track the fate and metabolism of DEET within an organism. mdpi.com This helps to build a more comprehensive understanding of the biological response to xenobiotic exposure. nih.govmdpi.com By providing a reliable quantitative anchor, deuterated standards enhance the quality and interpretability of large-scale omics datasets. nih.gov

The table below summarizes the application of this compound in various analytical methods.

Analytical TechniquePurpose of this compoundSample MatrixKey Advantages
GC-MSInternal StandardPlasma, Environmental SamplesHigh sensitivity, accurate quantification. nih.gov
LC-MS/MSInternal StandardUrine, WaterCorrects for matrix effects, enables trace-level detection. nih.govresearchgate.net
HRMSInternal StandardBiological Fluids, Environmental SamplesHigh selectivity and accuracy. cdc.gov
MetabolomicsInternal StandardTissues, BiofluidsEnables quantitative analysis of metabolic pathways. clearsynth.comnih.gov

Role in Developing Standard Reference Materials for Emerging Contaminants

DEET is recognized as a widespread environmental contaminant, frequently detected in streams, surface water, and wastewater effluent. nih.govcdc.govresearchgate.net Its continuous introduction into aquatic environments raises concerns about potential ecological impacts. researchgate.net Accurate monitoring of DEET concentrations is therefore essential for environmental risk assessment.

This compound plays a crucial role in this context by facilitating the development of standard reference materials (SRMs):

Certified Reference Materials (CRMs): this compound is used to create CRMs for DEET analysis. These materials have a certified concentration of the analyte and are used by laboratories to validate their analytical methods and ensure the accuracy and comparability of their data. nih.gov

Method Validation and Quality Control: By spiking environmental samples with a known amount of this compound, laboratories can assess the recovery and precision of their analytical methods for DEET. clearsynth.comastm.org This is a fundamental aspect of quality control in environmental monitoring.

Inter-laboratory Studies: The availability of reliable internal standards like this compound is critical for conducting inter-laboratory comparison studies. These studies are essential for standardizing analytical methods across different monitoring agencies and research institutions. nih.gov

The development and use of SRMs containing this compound are vital for ensuring the reliability of environmental monitoring data for DEET, an important emerging contaminant.

Computational Chemistry and Molecular Modeling for Predictive Studies

While experimental studies are crucial, computational chemistry and molecular modeling offer powerful predictive tools to understand the behavior of this compound and its non-deuterated counterpart. These in silico approaches can provide insights that are difficult or costly to obtain through laboratory experiments alone.

Potential areas for future computational research include:

Predicting Metabolic Fates: Molecular modeling can be used to simulate the interaction of DEET with metabolic enzymes, such as cytochrome P450s. This can help predict the formation of various metabolites and explain the metabolic pathways observed in experimental studies.

Receptor Interaction Studies: Computational docking simulations could explore the binding of DEET to olfactory or other receptors in insects. Understanding these interactions at a molecular level could guide the design of new, more effective insect repellents.

Physicochemical Property Prediction: Quantum mechanical calculations can predict various physicochemical properties of this compound, such as its solubility, vapor pressure, and partitioning behavior. These properties are essential for predicting its environmental fate and transport.

Chromatographic Behavior Modeling: Computational models can simulate the interactions between this compound and different stationary phases used in chromatography. This can aid in the development and optimization of analytical methods by predicting retention times and peak shapes. The "chromatographic deuterium effect," where deuterated compounds can have slightly different retention times than their non-deuterated analogues, can also be investigated using these models. nih.gov

The table below outlines potential applications of computational chemistry for studying this compound.

Computational MethodResearch ApplicationPredicted Outcomes
Molecular DockingEnzyme/Receptor InteractionBinding affinity, interaction sites, potential for new repellent design.
Quantum MechanicsPhysicochemical PropertiesSolubility, stability, spectral properties.
Molecular DynamicsConformational AnalysisUnderstanding the flexibility and shape of the molecule in different environments.
QSAR ModelsToxicity/Activity PredictionPredicting biological activity based on molecular structure.

By combining these computational approaches with experimental data, a more complete understanding of the chemical, biological, and environmental behavior of this compound can be achieved.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-Ethyl-m-toluamide-d5 to ensure high isotopic purity?

  • Methodological Approach : Synthesis optimization involves controlling reaction parameters such as solvent choice (e.g., deuterated solvents to avoid proton exchange), temperature, and catalyst selection. Characterization via nuclear magnetic resonance (NMR) spectroscopy (e.g., monitoring deuterium incorporation at specific positions) and liquid chromatography-mass spectrometry (LC-MS) is critical. For example, isotopic purity can be confirmed by comparing the molecular ion peaks in LC-MS spectra with theoretical isotopic distribution patterns .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Approach : Use a combination of 1^1H NMR (to confirm the absence of non-deuterated protons in target positions), 13^{13}C NMR, and high-resolution mass spectrometry (HRMS). Cross-validation with infrared (IR) spectroscopy can identify functional groups (e.g., amide C=O stretching). For quantitative deuterium content analysis, isotope ratio mass spectrometry (IRMS) is recommended .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Approach : Follow safety data sheet (SDS) guidelines for N,N-diethyl-m-toluamide analogs, including using personal protective equipment (PPE) and working in a fume hood. Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent degradation. Regularly monitor stability via accelerated stability studies (e.g., exposure to heat/humidity) .

Advanced Research Questions

Q. How can isotopic effects of deuterium in this compound influence pharmacokinetic studies compared to the non-deuterated analog?

  • Methodological Approach : Design comparative in vitro/in vivo studies to assess metabolic stability (e.g., liver microsomal assays) and bioavailability. Monitor deuterium kinetic isotope effects (DKIE) on metabolic pathways using LC-MS/MS. For instance, deuterium at metabolically vulnerable positions may reduce CYP450-mediated oxidation rates, extending half-life .

Q. What statistical approaches are appropriate for analyzing stability data of this compound under varying environmental conditions?

  • Methodological Approach : Apply linear regression models to degradation kinetics (e.g., Arrhenius equation for temperature-dependent degradation). Use ANOVA to compare degradation rates across conditions (e.g., pH, light exposure). Ensure power analysis is performed during experimental design to determine sample size adequacy .

Q. How can researchers resolve contradictions in spectral data when characterizing deuterated analogs like this compound?

  • Methodological Approach : Cross-validate conflicting data using orthogonal techniques. For example, if NMR suggests incomplete deuteration, confirm via IRMS or 2^2H NMR. Investigate solvent interactions or impurities (e.g., residual protons in deuterated solvents) that may skew results. Reference databases like NIST Chemistry WebBook for benchmark spectral patterns .

Q. What ethical considerations are critical when designing in vivo studies involving this compound?

  • Methodological Approach : Justify sample sizes via power calculations and minimize animal use through pilot studies. Implement blinding and randomization to reduce bias. Adhere to institutional review board (IRB) protocols for humane endpoints and data transparency. Document all procedures in alignment with ARRIVE guidelines .

Q. How can this compound be used as an internal standard in quantitative bioanalytical assays?

  • Methodological Approach : Validate the compound against FDA bioanalytical guidelines (e.g., selectivity, matrix effects, linearity). Use stable isotope dilution mass spectrometry (SID-MS) to correct for matrix interference. Ensure the deuterated analog co-elutes with the analyte to account for ionization variability .

Data Contradiction & Validation

Q. What strategies mitigate discrepancies between computational predictions and experimental results for this compound’s physicochemical properties?

  • Methodological Approach : Re-evaluate computational models (e.g., DFT calculations) with updated parameters for deuterium effects. Validate logP, solubility, and pKa predictions experimentally via shake-flask methods or potentiometric titration. Compare results with PubChem data for analogous compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.